molecular formula C19H26N2O2 B1316282 [4-({5-[4-(Aminomethyl)phenoxy]-pentyl}oxy)phenyl]methanamine CAS No. 224054-40-4

[4-({5-[4-(Aminomethyl)phenoxy]-pentyl}oxy)phenyl]methanamine

Cat. No.: B1316282
CAS No.: 224054-40-4
M. Wt: 314.4 g/mol
InChI Key: WOAXDZXKNMNEBO-UHFFFAOYSA-N
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Description

[4-({5-[4-(Aminomethyl)phenoxy]-pentyl}oxy)phenyl]methanamine is a chemical compound with the molecular formula C₁₉H₂₆N₂O₂. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an aminomethyl group and phenoxy groups connected through a pentyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-({5-[4-(Aminomethyl)phenoxy]-pentyl}oxy)phenyl]methanamine typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-(aminomethyl)phenol with 1-bromopentane to form 4-(aminomethyl)phenoxy pentane.

    Coupling Reaction: The intermediate is then reacted with 4-hydroxybenzylamine under specific conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[4-({5-[4-(Aminomethyl)phenoxy]-pentyl}oxy)phenyl]methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the aminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

[4-({5-[4-(Aminomethyl)phenoxy]-pentyl}oxy)phenyl]methanamine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [4-({5-[4-(Aminomethyl)phenoxy]-pentyl}oxy)phenyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [4-(Aminomethyl)phenoxy]pentane
  • 4-Hydroxybenzylamine
  • [4-(Aminomethyl)phenoxy]butane

Uniqueness

[4-({5-[4-(Aminomethyl)phenoxy]-pentyl}oxy)phenyl]methanamine is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its combination of aminomethyl and phenoxy groups connected through a pentyl chain provides distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

[4-[5-[4-(aminomethyl)phenoxy]pentoxy]phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2/c20-14-16-4-8-18(9-5-16)22-12-2-1-3-13-23-19-10-6-17(15-21)7-11-19/h4-11H,1-3,12-15,20-21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOAXDZXKNMNEBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)OCCCCCOC2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20566017
Record name [Pentane-1,5-diylbis(oxy-4,1-phenylene)]dimethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20566017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

224054-40-4
Record name [Pentane-1,5-diylbis(oxy-4,1-phenylene)]dimethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20566017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4-({5-[4-(aminomethyl)phenoxy]pentyl}oxy)phenyl]methanamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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